molecular formula C6H8N2O2 B1237085 2-(1-methyl-1H-imidazol-5-yl)acetic acid CAS No. 4200-48-0

2-(1-methyl-1H-imidazol-5-yl)acetic acid

Cat. No.: B1237085
CAS No.: 4200-48-0
M. Wt: 140.14 g/mol
InChI Key: UJCGYTCAMOHYCG-UHFFFAOYSA-N
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Description

Pi-Methylimidazoleacetic acid, also known as 1-methylimidazole-5-acetic acid, is a compound that belongs to the class of organic compounds known as imidazolyl carboxylic acids and derivatives. These compounds contain a carboxylic acid chain linked to an imidazole ring. Pi-Methylimidazoleacetic acid is a potential neurotoxin and has been studied for its presence and effects in biological systems .

Biochemical Analysis

Biochemical Properties

2-(1-methyl-1H-imidazol-5-yl)acetic acid is known to participate in several biochemical reactions. It interacts with enzymes such as cytochrome P450, where the imidazole ring binds to the heme iron atom of the enzyme . This interaction can influence the enzyme’s activity, potentially leading to inhibition or activation of metabolic pathways. Additionally, this compound can interact with proteins and other biomolecules, affecting their structure and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. The imidazole ring of the compound can form coordination bonds with metal ions in enzymes, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and interactions with biomolecules . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at higher concentrations, this compound can induce oxidative stress and inflammation, potentially leading to cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pi-Methylimidazoleacetic acid can be synthesized through various methods. One common method involves the preparation of the picrate of N-cyanomethylimidazole, followed by oxidation of methylhistidine . Another method involves the use of gas chromatographic-mass spectrometric techniques to separate and identify the compound in biological samples .

Industrial Production Methods: Industrial production methods for Pi-Methylimidazoleacetic acid are not well-documented in the literature. the compound can be synthesized in laboratory settings using the methods mentioned above.

Chemical Reactions Analysis

Types of Reactions: Pi-Methylimidazoleacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior in different environments.

Common Reagents and Conditions: Common reagents used in the reactions of Pi-Methylimidazoleacetic acid include boron trifluoride-butanol for derivatization and chloroform for extraction . The conditions for these reactions typically involve ion exchange chromatography and electron impact selected ion monitoring .

Major Products Formed: The major products formed from the reactions of Pi-Methylimidazoleacetic acid depend on the specific reaction conditions and reagents used. For example, oxidation of methylhistidine can lead to the formation of Pi-Methylimidazoleacetic acid .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Pi-Methylimidazoleacetic acid include tele-methylimidazoleacetic acid, imidazoleacetic acid, and other imidazolyl carboxylic acids .

Uniqueness: Pi-Methylimidazoleacetic acid is unique due to its specific structure and neurotoxic properties. Unlike its isomer, tele-methylimidazoleacetic acid, Pi-Methylimidazoleacetic acid is not a metabolite of histamine . This distinction makes it a valuable compound for studying brain histaminergic activity and neurotoxicity.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCGYTCAMOHYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194812
Record name Pros-methylimidazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pi-Methylimidazoleacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4200-48-0
Record name 1-Methylimidazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4200-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pros-methylimidazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pros-methylimidazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-imidazoleacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pi-Methylimidazoleacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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